

Synthesis of High-Purity Allyl Methallyl Ether: An Application Note and Protocol

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Compound of Interest

Compound Name: *Allyl methallyl ether*

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This document provides a detailed protocol for the synthesis of high-purity **allyl methallyl ether**. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of unsymmetrical ethers. This protocol outlines the reaction of sodium allyloxide with methallyl chloride.

Introduction

Allyl methallyl ether is a valuable bifunctional monomer containing two distinct reactive double bonds, making it a useful building block in polymer chemistry and organic synthesis. The presence of both an allyl and a methallyl group allows for differential reactivity and the introduction of specific functionalities into polymer backbones or complex organic molecules. The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, provides a straightforward and efficient route to this ether.^[1] This protocol details the synthesis from allyl alcohol and methallyl chloride, including purification and safety considerations.

Reaction Scheme

The synthesis of **allyl methallyl ether** via the Williamson ether synthesis proceeds as follows:

- **Deprotonation of Allyl Alcohol:** Allyl alcohol is deprotonated by a strong base, typically sodium hydride, to form the sodium allyloxide nucleophile.

- Nucleophilic Substitution: The allyloxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with methallyl chloride to form **allyl methallyl ether**.^[1]

Experimental Protocol

Materials and Equipment

Material	Grade	Supplier
Allyl Alcohol	Anhydrous, ≥99%	Sigma-Aldrich
Methallyl Chloride	95%	Sigma-Aldrich
Sodium Hydride	60% dispersion in mineral oil	Sigma-Aldrich
Tetrahydrofuran (THF)	Anhydrous, ≥99.9%, inhibitor-free	Sigma-Aldrich
Diethyl Ether	Anhydrous, ≥99.7%	Sigma-Aldrich
Saturated Sodium Bicarbonate Solution		
Brine (Saturated NaCl solution)		
Anhydrous Magnesium Sulfate		
Round-bottom flask		
Magnetic stirrer and stir bar		
Septa		
Nitrogen inlet		
Addition funnel		
Condenser		
Heating mantle		
Distillation apparatus		
Rotary evaporator		

Procedure

1. Formation of Sodium Allyloxide:

1.1. Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar and a septum.

1.2. Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane washes using a cannula.

1.3. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

1.4. Cool the slurry to 0 °C in an ice bath.

1.5. Slowly add a solution of allyl alcohol (1.0 equivalent) in anhydrous THF to the sodium hydride slurry via an addition funnel over 30 minutes. Hydrogen gas will be evolved; ensure adequate ventilation to a fume hood.

1.6. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

2. Synthesis of **Allyl Methallyl Ether**:

2.1. Cool the sodium allyloxide solution back to 0 °C.

2.2. Add methallyl chloride (1.05 equivalents) dropwise to the reaction mixture via an addition funnel over 30 minutes.

2.3. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).

3. Work-up and Purification:

3.1. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.

3.2. Add more water to dissolve the sodium chloride byproduct.

3.3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

3.4. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

3.5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

3.6. Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 122-123 °C.[\[2\]](#)[\[3\]](#)

Data Presentation

Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/cm ³)
Allyl Alcohol	C ₃ H ₆ O	58.08	97	0.854
Methallyl Chloride	C ₄ H ₇ Cl	90.55	72	0.925
Allyl Methallyl Ether	C ₇ H ₁₂ O	112.17	122.3	0.798

Data sourced from[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Expected Yield and Purity

Parameter	Expected Value
Yield	50-95%
Purity	>98% (after distillation)

Yields for Williamson ether synthesis are generally in this range.[\[1\]](#)

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

- Sodium Hydride (NaH): Flammable solid and water-reactive.[8][9][10][11][12] Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).
- Allyl Alcohol: Toxic by inhalation, in contact with skin, and if swallowed.[4][13][14][15][16] Flammable liquid and vapor. Causes severe skin and eye irritation.
- Methallyl Chloride: Highly flammable liquid and vapor.[6][7][17][18][19] Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
- Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use anhydrous THF and do not distill to dryness.
- Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of **allyl methallyl ether**.

Logical Relationship of Reactants and Product

Caption: Reactants and products in the Williamson ether synthesis.

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